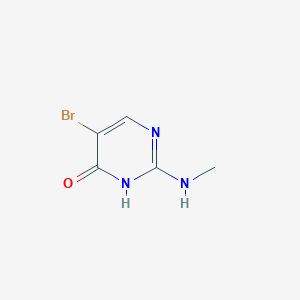
5-Bromo-2-(methylamino)-3,4-dihydropyrimidin-4-one
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its empirical formula and SMILES string. For example, a similar compound “5-Bromo-2-methylpyrimidine” has an empirical formula of C5H5BrN2 and a SMILES string of CC1=NC=C (C=N1)Br .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, density, boiling point, and more. For example, a similar compound “5-Bromo-2-methylaniline” has a molecular weight of 186.05 g/mol, a density of 1.4900g/mL, and a boiling point of 139°C .
Scientific Research Applications
Synthesis and Biological Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
Research has been conducted on the synthesis and biological activity of pyrazolo[3,4-d]pyrimidine derivatives, showcasing their potential in antiviral and antitumor applications. For instance, the synthesis of 6-azacadeguomycin and various 3,4,6-trisubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides demonstrates significant activity against measles in vitro and moderate antitumor activity against L1210 and P388 leukemia (Petrie et al., 1985).
Catalysis in Synthesis of Dihydropyrimidin-2(1H)-ones
The use of 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane as an effective catalytic system for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones underlines the versatility of dihydropyrimidines in pharmaceutical research. This method offers an efficient route for synthesizing compounds with potential for various biological applications (Kefayati et al., 2012).
Antiviral and Antitumor Activity of Pyrimidine Derivatives
The synthesis and evaluation of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown notable antiviral and antitumor activities. These compounds, particularly the 5-methyl derivative, have been found to significantly inhibit retrovirus replication in cell culture, showcasing the potential therapeutic applications of such pyrimidine derivatives (Hocková et al., 2003).
Novel Pyrazolopyrimidines as Anticancer Agents
The synthesis of a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their evaluation as anticancer and anti-5-lipoxygenase agents highlight the structural versatility of pyrimidine derivatives in designing compounds with desired biological activities. These compounds have shown promising results in inhibiting HCT-116 and MCF-7 cancer cell lines, indicating their potential as therapeutic agents (Rahmouni et al., 2016).
Properties
IUPAC Name |
5-bromo-2-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O/c1-7-5-8-2-3(6)4(10)9-5/h2H,1H3,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCGTTLRHDDVAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C(=O)N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


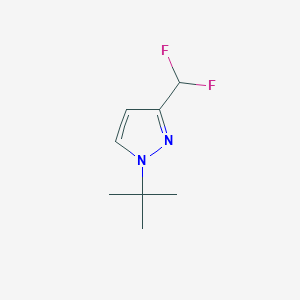
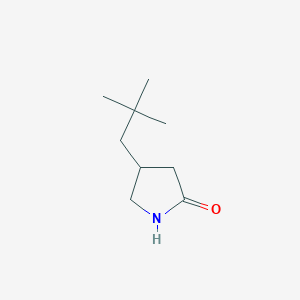
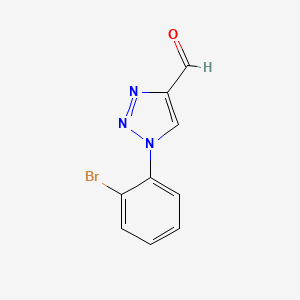
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol](/img/structure/B1528486.png)
![2-[(1,1,1-Trifluoropropan-2-yl)oxy]pyridine-3-carboxylic acid](/img/structure/B1528487.png)
![6-bromo-3,4-dihydro-1H-spiro[naphthalene-2,3'-[1,4]oxazolidine]-5'-one](/img/structure/B1528488.png)
![4-{[2-carboxy-1-(thiophen-2-yl)ethyl]carbamoyl}-1H-imidazole-5-carboxylic acid](/img/structure/B1528489.png)
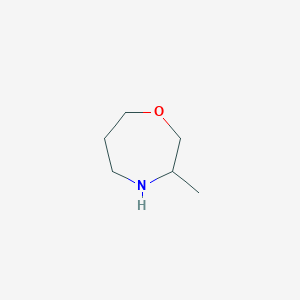
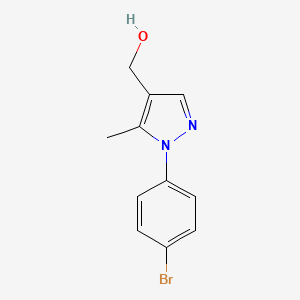

![Methyl 2-hydroxy-2-[3-(trifluoromethoxy)phenyl]acetate](/img/structure/B1528496.png)



